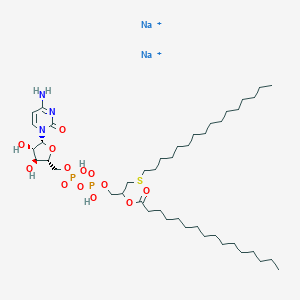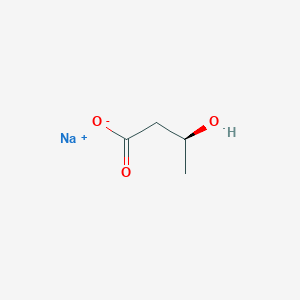![molecular formula C28H29N5O2 B150834 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone CAS No. 902499-78-9](/img/structure/B150834.png)
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone is a complex organic compound that features a piperazine ring, a phthalazine moiety, and a pyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the phthalazine and pyridine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly as a ligand for adrenergic receptors.
作用機序
The mechanism of action of 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as adrenergic receptors. These interactions can modulate various signaling pathways, leading to physiological effects. For example, binding to alpha1-adrenergic receptors can influence smooth muscle contraction and neurotransmitter release .
類似化合物との比較
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their affinity for adrenergic receptors.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential therapeutic applications.
Uniqueness
What sets 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a versatile scaffold for drug development.
特性
CAS番号 |
902499-78-9 |
|---|---|
分子式 |
C28H29N5O2 |
分子量 |
467.6 g/mol |
IUPAC名 |
2-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C28H29N5O2/c1-20-6-5-9-26(21(20)2)31-14-16-32(17-15-31)27(34)19-33-28(35)24-8-4-3-7-23(24)25(30-33)18-22-10-12-29-13-11-22/h3-13H,14-19H2,1-2H3 |
InChIキー |
ZOVSUAVLAHSZHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)








![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B150776.png)

